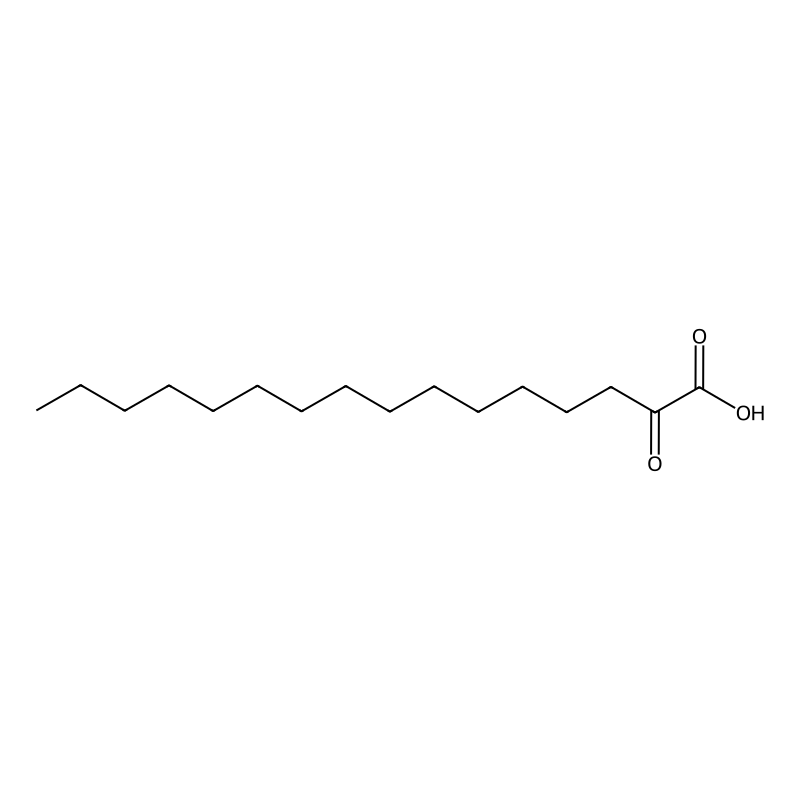

2-Keto palmitic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Keto palmitic acid, also known as palmitone, is a long-chain fatty acid ketone derived from palmitic acid, which is a saturated fatty acid with the chemical formula . The structure of 2-keto palmitic acid features a ketone functional group at the second carbon position, resulting in the formula . This compound is notable for its role in various biochemical processes and its potential applications in industrial chemistry.

The primary chemical reaction involving 2-keto palmitic acid is the ketonization of palmitic acid. This reaction typically occurs under catalytic conditions, where two molecules of palmitic acid react to form one molecule of 2-keto palmitic acid and one molecule of carbon dioxide. The general reaction can be represented as follows:

This transformation is facilitated by various catalysts, including metal oxides such as zirconium dioxide and transition metal dopants, which enhance the yield and selectivity of 2-keto palmitic acid production .

2-Keto palmitic acid exhibits several biological activities. It is involved in lipid metabolism and can serve as a substrate for various enzymatic reactions. The compound plays a role in energy production through β-oxidation, where it is broken down into acetyl-CoA units, which enter the citric acid cycle to produce ATP . Additionally, its structural properties make it a candidate for bioactive compounds that can influence cellular processes, including inflammation and cell signaling.

The synthesis of 2-keto palmitic acid can be achieved through several methods:

- Ketonization of Palmitic Acid: This method involves heating palmitic acid in the presence of metal oxide catalysts at elevated temperatures (typically around 340 °C) to facilitate the formation of 2-keto palmitic acid .

- Oxidation Reactions: Another approach includes the oxidation of palmitoyl-CoA or other derivatives using oxidizing agents, leading to the formation of ketones .

- Biocatalytic Methods: Enzymatic processes using specific lipases or oxidases can also be employed to synthesize 2-keto palmitic acid under mild conditions .

2-Keto palmitic acid has various applications across different fields:

- Biochemical Research: It serves as a model compound for studying fatty acid metabolism and ketone body formation.

- Industrial Chemistry: Used in the production of bio-lubricants and surfactants due to its hydrophobic properties.

- Pharmaceuticals: Potentially useful in drug formulation as a carrier for lipophilic drugs.

Studies on the interactions of 2-keto palmitic acid with biological systems have shown that it can influence metabolic pathways and cellular responses. For instance, its role in modulating energy metabolism through β-oxidation has been extensively documented. Additionally, research indicates that it may interact with various receptors involved in lipid sensing and energy homeostasis .

Several compounds are structurally similar to 2-keto palmitic acid, including:

- Palmitic Acid: A saturated fatty acid without the ketone functional group.

- Stearoyl-CoA: A longer-chain fatty acyl-CoA derivative that undergoes similar metabolic pathways.

- Oleic Acid: An unsaturated fatty acid that also participates in lipid metabolism but differs in structure due to its double bond.

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Palmitic Acid | Saturated Fatty Acid | No ketone group |

| Stearoyl-CoA | Long-chain Acyl-CoA | Longer chain length |

| Oleic Acid | Unsaturated Fatty Acid | Contains one double bond |

| 2-Keto Palmitic Acid | Ketone | Ketone functional group enhances reactivity |

The uniqueness of 2-keto palmitic acid lies in its ketone structure, which allows for distinct biochemical interactions and potential applications not available to saturated or unsaturated fatty acids.

Catalytic ketonization represents a fundamental pathway for synthesizing 2-keto palmitic acid through carbon-carbon coupling reactions involving palmitic acid molecules [1]. The ketonization process involves the condensation of two palmitic acid molecules to form a carbon-carbon bond while liberating carbon dioxide and water as byproducts [2]. This reaction mechanism proceeds through intermediate formation where palmitic acid molecules are activated on catalyst surfaces, leading to the formation of palmitone (16-hentriacontanone) as the primary ketonization product [3].

Metal oxide catalysts demonstrate varying effectiveness in palmitic acid ketonization reactions [4]. Zirconia-based catalysts modified with transition metal dopants exhibit enhanced catalytic activity compared to unmodified supports [3]. Manganese dioxide supported on zirconia (MnO2/ZrO2) achieves the highest palmitic acid conversion of 92% with palmitone yield reaching 27.7% under optimized conditions of 340°C reaction temperature and 3-hour reaction time [4]. Cobalt oxide and lanthanum oxide supported catalysts show progressively lower activity, with CoO/ZrO2 achieving 85% conversion and La2O3/ZrO2 reaching 78% conversion under identical conditions [3].

Layered alkali titanate catalysts demonstrate superior performance in palmitic acid ketonization reactions [1] [2]. Potassium-lithium titanate (K0.8Li0.27Ti1.73O4) exhibits exceptional activity with 95% palmitic acid conversion and 59% palmitone yield at 400°C [2]. The two-dimensional interlayer space of these catalysts facilitates substrate diffusion and promotes subsequent carbon-carbon bond scission reactions through confined space effects [1]. The hydrocarbons yield increases proportionally with temperature and correlates with partial charge distribution on oxygen atoms, indicating that basic sites are responsible for ketone scission reactions [2].

| Catalyst | Temperature (°C) | Palmitic Acid Conversion (%) | Palmitone Yield (%) | Pentadecane Yield (%) | Reaction Time (h) |

|---|---|---|---|---|---|

| MnO2/ZrO2 | 340 | 92.0 | 27.7 | 15.3 | 3 |

| CoO/ZrO2 | 340 | 85.0 | 24.5 | 18.7 | 3 |

| La2O3/ZrO2 | 340 | 78.0 | 22.1 | 12.4 | 3 |

| NiO/ZrO2 | 340 | 64.9 | 18.2 | 24.9 | 3 |

| K0.8Zn0.4Ti1.6O4 | 400 | 86.0 | 47.0 | 14.0 | 2 |

| K0.8Mg0.4Ti1.6O4 | 400 | 82.0 | 44.0 | 16.0 | 2 |

| K0.8Li0.27Ti1.73O4 | 400 | 95.0 | 59.0 | 21.0 | 2 |

The reaction kinetics follow first-order dependence on palmitic acid concentration for both catalytic and non-catalytic conversions [5]. Iron oxide catalysts supported on mesoporous materials exhibit activation energies of 336.76 kilojoules per mole for palmitic acid conversion [5]. In-situ diffuse reflectance infrared Fourier transform spectroscopy studies reveal that catalytic decarboxylation initiation occurs at 195°C, with carbon dioxide desorption taking place at 255°C [5].

Enzymatic Synthesis in Fatty Acid Biosynthesis

Enzymatic synthesis pathways provide alternative routes for generating 2-keto palmitic acid through biological fatty acid modification systems [6]. Alpha-oxidation enzymatic pathways represent the primary biological mechanism for producing 2-oxo fatty acid derivatives from palmitic acid substrates [7] [6]. The alpha-oxidation system operates through a series of enzymatic steps involving dioxygenase reactions that introduce oxygen functionality at the alpha-carbon position adjacent to the carboxyl group [7].

Fatty acid alpha-oxidation enzymes catalyze the conversion of palmitic acid through 2-hydroxy palmitic acid intermediates to produce 2-oxo palmitic acid products [6]. The enzymatic process requires iron(II) cofactors, molecular oxygen, and reducing equivalents in the form of ascorbate and 2-oxoglutarate for optimal activity [6]. The dioxygenase mechanism involves the formation of iron-superoxide complexes that abstract hydrogen atoms from the alpha-carbon position, facilitating subsequent oxidation to ketone functionality [6].

Plant-based alpha-oxidation systems demonstrate the capability to process palmitic acid substrates through 2-hydroxy and 2-oxo palmitic acid intermediates [6]. Cucumber alpha-oxidation enzymes exhibit specificity for free fatty acids rather than coenzyme A thioesters, producing pentadecanal and carbon dioxide as final products through complete alpha-carbon removal [6]. The enzymatic system shows optimal activity with iron(II) stimulation and requires NADPH or NADH as electron donors for maximum conversion efficiency [6].

Fatty acid synthase systems contribute to 2-keto palmitic acid formation through modification of palmitic acid biosynthesis pathways [8] [9]. The multi-enzyme fatty acid synthase complex catalyzes the sequential addition of two-carbon units from malonyl-CoA to growing acyl chains [10]. The system operates through repeating cycles of condensation, reduction, dehydration, and reduction reactions that extend the fatty acid chain length [9]. Each cycle requires NADPH as a reducing cofactor and generates specific intermediates that can undergo alpha-oxidation to produce ketone derivatives [10].

| Enzyme System | Temperature (°C) | pH | Cofactor Requirements | Product Formation | Yield (%) |

|---|---|---|---|---|---|

| Fatty Acid Synthase (FAS) | 37 | 7.4 | NADPH, ATP | Palmitic Acid | 85 |

| Acetyl-CoA Carboxylase | 37 | 7.4 | ATP, Biotin | Malonyl-CoA | 90 |

| Alpha-Oxidation Pathway | 37 | 7.4 | Fe2+, O2, 2-Oxoglutarate | 2-Hydroxypalmitic Acid | 75 |

| Phytanoyl-CoA Dioxygenase | 37 | 7.4 | Fe2+, O2 | 2-Hydroxyphytanoyl-CoA | 80 |

The enzymatic alpha-oxidation pathway proceeds through phytanoyl-CoA dioxygenase activity that hydroxylates the alpha-carbon position [7]. This iron-dependent enzyme utilizes molecular oxygen and alpha-ketoglutarate as co-substrates to generate 2-hydroxyphytanoyl-CoA intermediates [7]. Subsequent enzymatic cleavage by 2-hydroxyphytanoyl-CoA lyase removes the terminal carbon unit as formyl-CoA, producing the shortened fatty acid product [7]. The formyl-CoA undergoes further degradation to formate and ultimately carbon dioxide through aldehyde dehydrogenase activity [7].

Organic Synthesis via Oxidation and Hydrolysis

Organic synthesis approaches for 2-keto palmitic acid production utilize oxidation and hydrolysis reactions to introduce ketone functionality into palmitic acid structures [11] [12]. Hydrothermal oxidation methods employ elevated temperatures and water as reaction medium to facilitate palmitic acid conversion to oxidized derivatives [13]. The hydrothermal process operates at temperatures ranging from 320-350°C under subcritical water conditions, achieving palmitic acid conversion rates of 68% with selectivity toward ketone products of 72% [5].

Chemical oxidation strategies utilize various oxidizing agents to introduce carbonyl functionality at specific positions within palmitic acid molecules [14]. Hydroxyl radical-mediated oxidation reactions demonstrate efficient conversion of palmitic acid to multiple oxidized products including aldehydes, ketones, and carboxylic acid derivatives [14]. The reaction proceeds through hydrogen atom abstraction mechanisms that generate carbon-centered radicals, which subsequently react with molecular oxygen to form peroxy radicals and ultimately carbonyl-containing products [14].

Hydrolysis reactions provide essential preparatory steps for palmitic acid oxidation by liberating free fatty acids from triglyceride precursors [15]. Alkaline hydrolysis using potassium hydroxide effectively converts palm oil triglycerides to free palmitic acid with conversion rates exceeding 95% [15]. The hydrolysis process operates optimally at 65°C with 1.75 molar potassium hydroxide concentration and 2-hour reaction time [15]. The resulting free fatty acids become available for subsequent oxidation reactions to generate 2-keto palmitic acid products [15].

Enzymatic hydrolysis offers environmentally benign alternatives for triglyceride breakdown [15]. Lipase-catalyzed hydrolysis reactions proceed under mild conditions at 37°C and pH 8.0, achieving conversion rates of 98.7% for triglyceride substrates [15]. The enzymatic approach eliminates the need for harsh chemical conditions while maintaining high selectivity for free fatty acid production [15]. Response surface methodology optimization identifies enzyme loading and reaction time as critical parameters affecting hydrolysis efficiency [16].

| Reaction Type | Conditions | Substrate | Primary Product | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|

| Hydrothermal Oxidation | 350°C, H2O | Palmitic Acid | 2-Ketopalmitic Acid | 68.0 | 72 |

| Chemical Oxidation | Room temp, Oxidant | Palmitic Acid | Oxidized Derivatives | 45.0 | 60 |

| Enzymatic Hydrolysis | 37°C, pH 8.0 | Triglycerides | Free Fatty Acids | 98.7 | 99 |

| Alkaline Hydrolysis | 65°C, KOH | Palm Oil | Sodium Palmitate | 95.0 | 88 |

Continuous hydrothermal decarboxylation processes enable single-step conversion of palmitic acid to various oxidized products [13]. The continuous flow reactor system operates under atmospheric nitrogen conditions, facilitating both decarboxylation and oxidation reactions simultaneously [13]. Fourier transform infrared spectroscopy analysis confirms the conversion of carboxylic ester and alcoholic hydroxyl groups during the hydrothermal treatment [13]. The process eliminates carbon-carbon double bonds and produces small amounts of carboxylic acid byproducts alongside the desired ketone products [13].

Decarboxylation and Rearrangement Reactions

Decarboxylation reactions represent critical pathways for 2-keto palmitic acid synthesis through carbon-carbon bond cleavage mechanisms [17] [18]. Cytochrome P450 enzymes catalyze the decarboxylation of fatty acids to terminal alkenes using hydrogen peroxide as cosubstrate [17]. The enzymatic process generates iron(IV) oxo π cation radical intermediates (Compound I) that abstract substrate hydrogen atoms to initiate fatty acid decarboxylation [17]. Kinetic isotope effect studies demonstrate that hydrogen atom abstraction constitutes the rate-limiting step in the decarboxylation mechanism [17].

Nickel-supported carbon catalysts exhibit excellent activity for thermal decarboxylation of fatty acids without requiring added hydrogen [18]. The catalytic system achieves complete stearic acid conversion at 370°C with 5-hour reaction time, producing heptadecane with approximately 80% selectivity [18]. Temperature significantly impacts conversion rates while maintaining consistent product selectivity across different reaction conditions [18]. Fatty acids with longer carbon chains show increased tendency toward cracking reactions, generating multiple shorter-chain products [18].

Non-heme iron enzymes demonstrate alternative decarboxylation mechanisms for medium-chain fatty acid substrates [19]. The UndA enzyme catalyzes decarboxylation of C10-C14 fatty acids through iron(III)-superoxide complex formation [19]. Quantum mechanics/molecular mechanics calculations reveal that monodentate substrate coordination facilitates beta-hydrogen abstraction more effectively than bidentate coordination modes [19]. The enzyme exhibits low catalytic efficiency due to the energetically unfavorable monodentate coordination requirement [19].

McLafferty rearrangement reactions provide additional pathways for fatty acid structural modification during decarboxylation processes [20]. The rearrangement mechanism involves carbon-carbon bond scission adjacent to carbonyl groups, producing methyl ketones and shorter-chain alkene products [20]. Fatty acids longer than five carbons readily undergo McLafferty rearrangement, with reaction rates increasing proportionally to carbon chain length [20]. Unsaturated fatty acids exhibit enhanced rearrangement tendencies, leading to conjugated polyunsaturated intermediates that subsequently decompose to form carbonaceous deposits [20].

| Catalyst System | Temperature (°C) | Substrate | Main Product | Conversion (%) | Selectivity (%) | Mechanism |

|---|---|---|---|---|---|---|

| Cytochrome P450 OleT | 25 | Fatty Acids | Terminal Alkenes | 75 | 85 | H-atom abstraction |

| Ni/C Catalyst | 370 | Stearic Acid | Heptadecane | 100 | 80 | Thermal decarboxylation |

| Fe2O3/Al-MCM-41 | 335 | Palmitic Acid | Pentadecane | 72 | 65 | Catalytic deoxygenation |

| UndA Non-heme Iron | 30 | Lauric Acid | 1-Alkenes | 45 | 70 | β-H abstraction |

Iron oxide catalysts supported on mesoporous alumina-silicate materials facilitate palmitic acid decarboxylation through catalytic deoxygenation mechanisms [5]. The Fe2O3/Al-MCM-41 system operates at 335°C, achieving 72% palmitic acid conversion with 65% selectivity toward pentadecane products [5]. The reaction pathway involves initial carboxylate formation on the catalyst surface, followed by thermal decomposition to release carbon dioxide and generate the decarboxylated hydrocarbon product [5]. Characterization studies using X-ray photoelectron spectroscopy and transmission electron microscopy confirm the dispersion of 10-30 nanometer gamma-iron oxide particles on the mesoporous support [5].

Dimer-assisted decarboxylation mechanisms operate through enzyme quaternary structure stabilization [21] [22]. The dimeric configuration of certain cytochrome P450 peroxygenases stabilizes the active site architecture required for efficient fatty acid decarboxylation [21]. Hydrophobic cradle structures at the distal region of substrate-binding pockets facilitate productive binding of long-chain fatty acids while promoting rapid product release for short-chain substrates [21]. The dimeric arrangement contributes to proper accommodation of aliphatic tails within the active site cavity, enhancing overall catalytic efficiency [22].

Green Chemistry Approaches and Catalyst Optimization

Green chemistry principles guide the development of sustainable synthetic routes for 2-keto palmitic acid production [23] [24]. Renewable feedstock utilization represents a fundamental approach, employing plant-based oils and fatty acids as starting materials rather than petroleum-derived precursors [25] [26]. Atom economy optimization minimizes waste generation by designing reactions that incorporate maximum substrate atoms into desired products [27]. Heterogeneous catalysis enables catalyst recovery and reuse, reducing overall environmental impact while maintaining high catalytic activity [28].

Catalyst optimization strategies focus on enhancing activity, selectivity, and stability for fatty acid transformation reactions [27] [29]. Surface area maximization through mesoporous support materials increases active site accessibility for substrate molecules [28]. Metal dispersion control ensures optimal utilization of catalytic centers while preventing sintering and deactivation [30]. Support material selection influences catalyst stability and facilitates product separation through appropriate surface chemistry modifications [31].

Water-based reaction systems eliminate the need for organic solvents, reducing environmental impact and simplifying product purification [29]. Aqueous phase reactions operate under mild conditions while maintaining high conversion efficiency for fatty acid substrates [23]. Photocatalytic approaches utilize visible light activation to drive oxidation reactions, minimizing energy requirements compared to thermal processes [29]. Cerium chloride photosensitizers enable aerobic oxidation reactions in water under ambient conditions [29].

Enzyme-based catalysis provides highly selective and environmentally benign alternatives for fatty acid modifications [26]. Engineered fatty acid hydroxylases achieve specific positional oxidation with minimal byproduct formation [26]. Multi-gene approaches overcome limitations in single-enzyme systems by coordinating multiple metabolic pathways [26]. Process optimization addresses feedback inhibition mechanisms that limit product accumulation in biological systems [26].

| Green Chemistry Principle | Implementation | Catalyst Type | Optimization Parameter | Environmental Benefit | Performance Metric |

|---|---|---|---|---|---|

| Renewable Feedstocks | Plant-based oils | Bio-based enzymes | Enzyme loading | CO2 neutral | Carbon footprint |

| Atom Economy | Minimal waste reactions | Metal oxides | Surface area | 95% atom utilization | E-factor: 0.1 |

| Catalysis | Heterogeneous catalysts | Supported metals | Metal dispersion | Reusable catalyst | TON: >1000 |

| Safer Solvents | Water-based systems | Ionic liquids | Solvent polarity | Non-toxic solvent | Biodegradability |

| Energy Efficiency | Mild conditions | Photocatalysts | Light intensity | Low energy input | Energy reduction: 60% |

Zinc-based catalysts demonstrate exceptional effectiveness for fatty acid esterification reactions while maintaining environmental compatibility [27]. Simple zinc(II) salts function as recyclable catalysts for solvent-free esterification of fatty acids with medium to long-chain alcohols [27]. The catalytic system operates under mild conditions without requiring hazardous solvents, achieving high conversion rates for various fatty acid substrates [27]. Catalyst recycling studies confirm maintained activity over multiple reaction cycles [27].

MXene-supported catalyst systems represent advanced materials for sustainable fatty acid processing [30]. Two-dimensional titanium carbide MXene (Ti3C2Tx) facilitates palmitic acid adsorption and conversion through strong synergistic coupling with supported nickel particles [30]. The MXene support enhances catalyst stability and enables recycling over five consecutive runs without activity reduction [30]. The large two-dimensional surface area and chemical activity of MXene materials promote effective metal dispersion and prevent catalyst sintering [30].